molecular formula C7H11NO2 B8620648 4-Isocyanato-4-methyltetrahydro-2H-pyran

4-Isocyanato-4-methyltetrahydro-2H-pyran

Cat. No.: B8620648
M. Wt: 141.17 g/mol
InChI Key: KBQANCJFIWTXKP-UHFFFAOYSA-N
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Description

4-Isocyanato-4-methyltetrahydro-2H-pyran is a heterocyclic compound featuring a six-membered tetrahydropyran ring with a methyl group and an isocyanate (-NCO) functional group at the 4-position. The isocyanate group confers high reactivity, making the compound valuable in synthesizing polyurethanes, pharmaceuticals, and agrochemical intermediates. Its rigid tetrahydropyran scaffold enhances steric stability, while the electron-withdrawing isocyanate group facilitates nucleophilic addition reactions .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-isocyanato-4-methyloxane

InChI

InChI=1S/C7H11NO2/c1-7(8-6-9)2-4-10-5-3-7/h2-5H2,1H3

InChI Key

KBQANCJFIWTXKP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The reactivity and applications of tetrahydropyran derivatives depend heavily on substituent groups. Key analogs include:

Compound Name Substituents Reactivity/Applications Similarity Score* CAS Number Reference
4-Isocyanato-4-methyltetrahydro-2H-pyran -NCO, -CH3 at 4-position Polyurethane synthesis, crosslinking agent - -
1-(Tetrahydro-2H-pyran-4-yl)ethanone -COCH3 at 4-position Solvent, intermediate in organic synthesis 0.91 5337-03-1
Tetrahydropyran-4-yl-carboxylic acid -COOH at 4-position Coordination chemistry, ligand preparation 0.84 85064-61-5
4-Methyltetrahydro-2H-pyran-4-carboxylic acid -COOH, -CH3 at 4-position Chelating agent, metal complex synthesis 0.81 110238-91-0
3-Hydroxy-2-methyl-4H-pyran-4-one -OH, -CH3 at 2-position (isomer) Antioxidant, precursor for bioactive molecules - -

*Similarity scores (0–1) based on structural alignment with 4-methyltetrahydro-2H-pyran core .

Key Findings:

  • Reactivity Differences: The isocyanate group in the title compound enables rapid reactions with alcohols or amines (e.g., urethane formation), whereas carboxylic acid derivatives (e.g., CAS 85064-61-5) participate in acid-base or coordination chemistry .
  • Steric Effects: Methyl substitution at the 4-position enhances steric hindrance in all analogs, but the isocyanate’s linear geometry reduces steric clash compared to bulkier groups like -COOH .
  • Isomerism: 3-Hydroxy-2-methyl-4H-pyran-4-one () demonstrates how positional isomerism alters applications; its hydroxyl group at the 3-position makes it more polar and suitable for antioxidant roles compared to the isocyanate analog .

Functional Group-Driven Properties

Isocyanate vs. Carboxylic Acid Derivatives
  • Thermal Stability: Isocyanates decompose at lower temperatures (~150°C) via trimerization, while carboxylic acid derivatives (e.g., CAS 85064-61-5) are stable up to 250°C .
  • Solubility: The title compound is sparingly soluble in water due to the hydrophobic isocyanate group, whereas carboxylic acid analogs exhibit moderate water solubility at high pH .
Comparison with Methoxy-Substituted Analogs

Compounds like 4-methoxytetrahydro-2H-pyran-4-carbaldehyde () highlight the role of electron-donating groups. The methoxy group increases ring electron density, reducing electrophilicity compared to the isocyanate’s electron-deficient carbon .

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